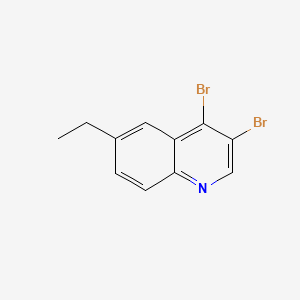

3,4-Dibromo-6-ethylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dibromo-6-ethylquinoline, also known as this compound, is a useful research compound. Its molecular formula is C11H9Br2N and its molecular weight is 315.008. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

3,4-Dibromo-6-ethylquinoline has been investigated for its potential biological activities, particularly in the development of anticancer agents.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit specific cancer cell lines. For instance, derivatives of quinoline structures have shown promising antiproliferative effects against various cancer types by targeting key enzymes involved in cell cycle regulation.

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 3.39 | EGFR kinase |

| Doxorubicin | 6.18 | Standard |

These findings suggest that modifications to the quinoline structure can enhance biological activity, potentially leading to more effective cancer therapies .

Material Science

The compound is also being explored for its applications in material science, particularly in the synthesis of organic semiconductors.

Organic Electronics

Quinoline derivatives have been utilized as building blocks for organic electronic materials due to their favorable electronic properties. The incorporation of bromine atoms enhances the electronic interactions within the material matrix, improving conductivity and stability.

| Application | Property |

|---|---|

| Organic Photovoltaics | Enhanced charge mobility |

| Organic Light Emitting Diodes (OLEDs) | Improved luminescence efficiency |

Research indicates that compounds like this compound can serve as effective n-type semiconductors in organic photovoltaic devices .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. A typical synthesis pathway includes:

- Bromination of an ethyl-substituted quinoline precursor.

- Characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.

The yield and reaction conditions are crucial for developing this compound for both research and industrial applications .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Case Study 1: Anticancer Research

In a study investigating novel quinoline derivatives, researchers synthesized a series of compounds based on the structure of this compound. The most active derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Organic Electronics

Researchers developed a new class of organic semiconductors incorporating this compound as a core structure. The resulting materials showed enhanced performance in organic light-emitting diodes compared to traditional materials used in the industry .

Propriétés

Numéro CAS |

1210871-09-2 |

|---|---|

Formule moléculaire |

C11H9Br2N |

Poids moléculaire |

315.008 |

Nom IUPAC |

3,4-dibromo-6-ethylquinoline |

InChI |

InChI=1S/C11H9Br2N/c1-2-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3 |

Clé InChI |

GFJLLXQYUXOUIV-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)Br)Br |

Synonymes |

3,4-Dibromo-6-ethylquinoline |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.